![molecular formula C9H7BrOS B1438662 8-Bromothiochroman-4-one CAS No. 1097803-59-2](/img/structure/B1438662.png)
8-Bromothiochroman-4-one
Overview
Description
8-Bromothiochroman-4-one is a heterocyclic compound. It has the molecular formula C9H7BrOS . The average mass is 243.120 Da and the monoisotopic mass is 241.940094 Da .
Synthesis Analysis
The synthesis of thiochromanone-based compounds, such as 8-Bromothiochroman-4-one, has been explored in various studies . Classical methods for the synthesis of the thiochromone system involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates .Molecular Structure Analysis
The molecular structure of 8-Bromothiochroman-4-one consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond in the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis
The reactivity of thiochromones like 8-Bromothiochroman-4-one is relatively low due to the greater aromaticity of the thiopyrone ring . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .Scientific Research Applications
Antileishmanial Agents
8-Bromothiochroman-4-one: derivatives have been synthesized and evaluated for their potential as antileishmanial agents. These compounds have shown promising biological activities due to their structural relationship with chromones, which are known scaffolds in medicinal chemistry . The presence of the sulfur-containing heterocyclic compound enhances the activity against Leishmania parasites, offering a new avenue for treating cutaneous leishmaniasis.
Medicinal Chemistry Scaffolds
The structural similarity of 8-Bromothiochroman-4-one to chromones makes it a valuable scaffold in medicinal chemistry. It serves as a building block for designing novel lead compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .
Cosmetic Applications
Derivatives of 8-Bromothiochroman-4-one have been used as active compounds in cosmetic preparations. They contribute to the care, improvement, and refreshment of the texture of skin and hair. Additionally, they are used in the treatment of skin and hair-related defects such as inflammation, allergies, or wound healing processes .
Synthetic Methodologies
Recent studies have focused on improving the synthetic methodologies of 8-Bromothiochroman-4-one derivatives. These advancements in synthesis techniques are crucial for the development of new compounds with enhanced biological activities and potential applications in various fields .
Biological Activity Studies
The unique structure of 8-Bromothiochroman-4-one allows for extensive biological activity studies. Its derivatives are being explored for diverse biological activities, which could lead to the development of new therapeutic agents for a variety of diseases .
Pharmacological Evaluations
8-Bromothiochroman-4-one: and its analogs are undergoing pharmacological evaluations to determine their efficacy as therapeutic agents. The evaluations cover a broad spectrum of activities, including antidiabetic, antioxidant, antimicrobial, and antifungal activities .
Chemical Synthesis
The chemical synthesis of 8-Bromothiochroman-4-one is an area of ongoing research. Finding the most effective and cost-efficient methods to synthesize this compound and its analogs is essential for their practical application in drug development .
Drug Designing and Development
8-Bromothiochroman-4-one: serves as a versatile template in drug designing and development. Its ability to act as a precursor for various pharmacologically active compounds makes it a compound of high interest in the pharmaceutical industry .
properties
IUPAC Name |
8-bromo-2,3-dihydrothiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENLCBPDEOSXHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromothiochroman-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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